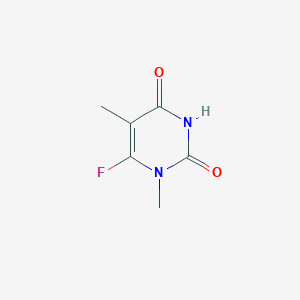
6-Fluoro-1,5-dimethylpyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
LRGILS-NH2 (TFA)は、プロテアーゼ活性化受容体2(PAR-2)アゴニストであるSLIGRL-NH2の対照ペプチドとして機能する合成ペプチドです。この化合物は、生理学的プロセスにおけるPAR-2の役割を理解するために、さまざまな生物学的研究で使用されています。 ペプチド配列は、ロイシン-アルギニン-グリシン-イソロイシン-ロイシン-セリンで、トリフルオロ酢酸(TFA)塩の形です .
準備方法
合成経路と反応条件: LRGILS-NH2 (TFA)の合成は、固相ペプチド合成(SPPS)を伴います。この方法は、固体樹脂に固定された成長中のペプチド鎖にアミノ酸を順次添加することを可能にします。このプロセスは、通常、次の手順を含みます。
樹脂への負荷: 最初のアミノ酸は樹脂に結合されます。
脱保護: アミノ酸上の保護基が除去されます。
カップリング: HBTUまたはDICなどのカップリング試薬を使用して、次のアミノ酸が添加されます。
繰り返し: ステップ2と3は、目的のペプチド配列が得られるまで繰り返されます。
工業生産方法: LRGILS-NH2 (TFA)の工業生産は、同様の原理に従いますが、より大規模に行われます。自動ペプチド合成装置は、効率と一貫性を高めるために頻繁に使用されます。 精製は、通常、高速液体クロマトグラフィー(HPLC)によって達成され、≥95%の純度が保証されます .
化学反応の分析
反応の種類: LRGILS-NH2 (TFA)は、主にペプチド結合の形成と切断反応を起こします。 これは比較的安定しており、通常のラボ条件下では、酸化、還元、または置換反応には容易に参与しません .
一般的な試薬と条件:
カップリング試薬: ペプチド結合の形成には、HBTU、DIC、またはEDCを使用します。
主要な生成物: これらの反応から形成される主要な生成物は、LRGILS-NH2ペプチドそのものであり、TFAは対イオンとして存在します .
4. 科学研究アプリケーション
LRGILS-NH2 (TFA)は、特にプロテアーゼ活性化受容体の研究において、科学研究で広く使用されています。いくつかの重要なアプリケーションには以下が含まれます。
科学的研究の応用
LRGILS-NH2 (TFA) is widely used in scientific research, particularly in the study of protease-activated receptors. Some key applications include:
Biological Studies: Used as a control peptide to study the role of PAR-2 in gastrointestinal transit and other physiological processes
Pharmacological Research: Helps in understanding the mechanisms of PAR-2-related peptides and their potential therapeutic applications
Immunological Research: Investigates the involvement of PAR-2 in immune responses
作用機序
LRGILS-NH2 (TFA)は、PAR-2アゴニストであるSLIGRL-NH2の対照ペプチドとして機能します。 SLIGRL-NH2はPAR-2を活性化しますが、LRGILS-NH2 (TFA)は受容体を活性化せず、特定のPAR-2媒介効果を非特異的効果と区別するために使用されます . 分子標的はPAR-2受容体であり、関与する経路は胃腸通過と免疫応答に関連しています .
類似化合物:
SLIGRL-NH2: 胃腸通過を促進するPAR-2アゴニスト。
FSLLRY-NH2: さまざまな研究で使用されているPAR-2阻害剤
独自性: LRGILS-NH2 (TFA)は、SLIGRL-NH2と比較してアミノ酸配列が逆になっているため、対照ペプチドとして機能するという点で独特です。 これにより、研究者は非特異的ペプチド効果の干渉なしに、PAR-2活性化の効果を特異的に研究できます .
類似化合物との比較
SLIGRL-NH2: A PAR-2 agonist that facilitates gastrointestinal transit.
FSLLRY-NH2: A PAR-2 inhibitor used in various studies
Uniqueness: LRGILS-NH2 (TFA) is unique because it serves as a control peptide with a reversed amino acid sequence compared to SLIGRL-NH2. This allows researchers to specifically study the effects of PAR-2 activation without interference from non-specific peptide effects .
生物活性
6-Fluoro-1,5-dimethylpyrimidine-2,4(1H,3H)-dione (CAS No. 112706-72-6) is a pyrimidinedione derivative characterized by a fluorine atom at the 6-position and two methyl groups at the 1 and 5 positions of the pyrimidine ring. The compound has garnered attention due to its diverse biological activities, particularly in antimicrobial and anti-inflammatory contexts.
The molecular formula of this compound is C₆H₇FN₂O₂ with a molecular weight of approximately 158.05 g/mol. Its structure includes two keto groups at positions 2 and 4, contributing to its reactivity and potential biological effects .
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The compound's mechanism of action is thought to involve interference with bacterial metabolic pathways or inhibition of specific microbial enzymes .
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound may possess anti-inflammatory effects . Preliminary research suggests that it could modulate inflammatory pathways, potentially making it useful in the treatment of inflammatory diseases. However, more detailed studies are required to fully elucidate these mechanisms .
Interaction Studies
Interaction studies indicate that this compound may bind to biological targets involved in metabolic pathways. This binding affinity could be leveraged for therapeutic applications; however, further research is necessary to clarify the implications of these interactions .
Case Study: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of various pyrimidinediones found that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli. These results suggest that the compound has considerable potential as an antimicrobial agent .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds regarding their biological activities:
| Compound Name | Antimicrobial Activity | Anti-inflammatory Potential |
|---|---|---|
| This compound | Moderate | Potential |
| 6-Fluoro-3-methylpyrimidine-2,4(1H,3H)-dione | Low | Unknown |
| 5-Fluoro-6-methylpyrimidine-2,4(1H,3H)-dione | High | Low |
| 6-Amino-1,5-dimethylpyrimidine-2,4(1H,3H)-dione | Moderate | High |
This comparison highlights the unique profile of this compound in terms of its antimicrobial activity relative to other derivatives .
特性
IUPAC Name |
6-fluoro-1,5-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O2/c1-3-4(7)9(2)6(11)8-5(3)10/h1-2H3,(H,8,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMZDTGSHINPJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=O)NC1=O)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80628605 |
Source


|
| Record name | 6-Fluoro-1,5-dimethylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80628605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112706-72-6 |
Source


|
| Record name | 6-Fluoro-1,5-dimethylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80628605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














